(R)-5-((1H-1,2,3-Triazol-1-yl)methyl)-3-(3-fluoro-4-iodophenyl)oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5-((1H-1,2,3-Triazol-1-yl)methyl)-3-(3-fluoro-4-iodophenyl)oxazolidin-2-one is a complex organic compound that features a unique combination of a triazole ring, a fluorinated phenyl group, and an oxazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-5-((1H-1,2,3-Triazol-1-yl)methyl)-3-(3-fluoro-4-iodophenyl)oxazolidin-2-one typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the Triazole Ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where an azide and an alkyne react to form the 1,2,3-triazole ring.
Introduction of the Fluorinated Phenyl Group: This step often involves a halogenation reaction, where a fluorine atom is introduced to the phenyl ring, followed by iodination.
Construction of the Oxazolidinone Core: The oxazolidinone ring can be synthesized through a cyclization reaction involving an amino alcohol and a carbonyl compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring or the phenyl group.
Reduction: Reduction reactions may target the oxazolidinone ring or the triazole ring.
Substitution: The fluorine and iodine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under appropriate conditions.
Major Products:
Oxidation Products: Oxidized derivatives of the triazole or phenyl ring.
Reduction Products: Reduced forms of the oxazolidinone or triazole ring.
Substitution Products: Compounds with new functional groups replacing the fluorine or iodine atoms.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Material Science:
Biology and Medicine:
Antimicrobial Agents: The compound’s structure suggests potential as an antimicrobial agent, particularly against resistant bacterial strains.
Anticancer Research: Investigated for its ability to inhibit cancer cell growth through various molecular pathways.
Industry:
Pharmaceuticals: Used in the synthesis of novel drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of ®-5-((1H-1,2,3-Triazol-1-yl)methyl)-3-(3-fluoro-4-iodophenyl)oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring may interact with metal ions or active sites in enzymes, while the fluorinated phenyl group can enhance binding affinity through hydrophobic interactions. The oxazolidinone core may contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Linezolid: An oxazolidinone antibiotic with a similar core structure but different substituents.
Tedizolid: Another oxazolidinone antibiotic with enhanced potency and a different substitution pattern.
Uniqueness:
Structural Features: The combination of a triazole ring, a fluorinated phenyl group, and an oxazolidinone core is unique and not commonly found in other compounds.
Properties
Molecular Formula |
C12H10FIN4O2 |
---|---|
Molecular Weight |
388.14 g/mol |
IUPAC Name |
3-(3-fluoro-4-iodophenyl)-5-(triazol-1-ylmethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H10FIN4O2/c13-10-5-8(1-2-11(10)14)18-7-9(20-12(18)19)6-17-4-3-15-16-17/h1-5,9H,6-7H2 |
InChI Key |
KPEMSGMCGMPKSL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)N1C2=CC(=C(C=C2)I)F)CN3C=CN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.